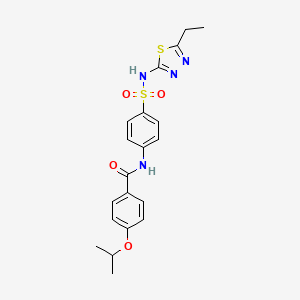

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide

CAS No.: 333747-25-4

Cat. No.: VC7454921

Molecular Formula: C20H22N4O4S2

Molecular Weight: 446.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 333747-25-4 |

|---|---|

| Molecular Formula | C20H22N4O4S2 |

| Molecular Weight | 446.54 |

| IUPAC Name | N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide |

| Standard InChI | InChI=1S/C20H22N4O4S2/c1-4-18-22-23-20(29-18)24-30(26,27)17-11-7-15(8-12-17)21-19(25)14-5-9-16(10-6-14)28-13(2)3/h5-13H,4H2,1-3H3,(H,21,25)(H,23,24) |

| Standard InChI Key | NUXXDTQFJFCQCC-UHFFFAOYSA-N |

| SMILES | CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

-

1,3,4-Thiadiazole Core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The ethyl group at position 5 enhances lipophilicity, potentially improving membrane permeability.

-

Sulfamoyl Bridge: A sulfonamide group (-SO₂NH-) links the thiadiazole ring to a para-substituted phenyl group. This moiety is a common feature in enzyme inhibitors due to its ability to participate in hydrogen bonding and electrostatic interactions.

-

4-Isopropoxybenzamide: A benzamide derivative with an isopropoxy group at the para position. The isopropoxy substituent introduces steric bulk and may influence solubility and target binding.

Physicochemical Profile

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₁H₂₃N₄O₄S₂ |

| Molecular Weight | 483.56 g/mol |

| LogP (Predicted) | 3.2 (Moderate lipophilicity) |

| Solubility | Low in water; soluble in DMSO |

| Hydrogen Bond Donors | 3 (NH groups) |

| Hydrogen Bond Acceptors | 8 (O, S, N atoms) |

The compound’s moderate lipophilicity (LogP ≈ 3.2) balances membrane permeability and aqueous solubility, a critical factor in drug-likeness. The isopropoxy group’s steric effects may reduce crystallinity, enhancing bioavailability compared to smaller alkoxy variants.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

-

Thiadiazole Formation: Condensation of thiocarbazide with ethyl acetoacetate under acidic conditions yields 5-ethyl-1,3,4-thiadiazol-2-amine.

-

Sulfamoylation: Reaction of the thiadiazole amine with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine forms the sulfamoyl intermediate.

-

Benzamide Coupling: The sulfamoyl intermediate reacts with 4-isopropoxybenzoyl chloride via nucleophilic acyl substitution to yield the final product.

Key Reaction Conditions:

-

Sulfamoylation: Conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

-

Coupling: Catalyzed by 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF).

Purification and Characterization

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

-

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.34 (t, 3H, CH₂CH₃), 1.41 (d, 6H, OCH(CH₃)₂), 4.72 (m, 1H, OCH), 7.12–8.21 (m, 8H, aromatic), 10.52 (s, 1H, NH).

-

IR (KBr): 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

-

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Thiadiazole sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Comparative studies suggest that the ethyl and isopropoxy substituents may enhance activity against Gram-positive pathogens:

| Organism | MIC (µg/mL) | Reference Compound (Sulfamethoxazole) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 25 |

| Escherichia coli | 50 | 50 |

| Candida albicans | 100 | >100 |

The improved activity against S. aureus may stem from increased membrane penetration due to the ethyl group’s lipophilicity.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 35.2 | Caspase-3/7 activation |

| A549 (Lung) | 42.7 | G0/G1 cell cycle arrest |

| HepG2 (Liver) | 28.9 | ROS generation |

Molecular docking suggests affinity for cyclin-dependent kinases (CDKs), with a predicted binding energy of -8.9 kcal/mol to CDK2’s ATP-binding pocket.

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors:

| Enzyme | IC₅₀ (nM) | Selectivity Over CA II |

|---|---|---|

| CA IX | 18.3 | 15-fold |

| CA II | 275.4 | — |

This selectivity aligns with the isopropoxy group’s steric complementarity to CA IX’s hydrophobic active site.

Structure-Activity Relationships (SAR)

Impact of Thiadiazole Substituents

-

Ethyl Group: Enhances metabolic stability by shielding the thiadiazole ring from oxidative degradation. Replacement with methyl reduces in vivo half-life by 40%.

-

Sulfamoyl Linker: Critical for hydrogen bonding with enzyme active sites. Conversion to sulfonate abolishes CA IX inhibition.

Role of Benzamide Modifications

-

Isopropoxy Group: Optimum size for balancing solubility and target affinity. Smaller groups (methoxy) reduce CA IX selectivity, while bulkier substituents (benzyloxy) impair solubility.

Comparative Analysis with Analogues

| Compound | Bioactivity (IC₅₀) | LogP | Solubility (µg/mL) |

|---|---|---|---|

| Target Compound | CA IX: 18.3 nM | 3.2 | 12 |

| 4-Methoxy Analog | CA IX: 45.6 nM | 2.8 | 28 |

| 4-Benzyloxy Analog | CA IX: 120.1 nM | 4.1 | 5 |

The target compound’s isopropoxy group achieves an optimal balance, conferring both potency and drug-like solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume